molecular formula C6H8Cl2N2O2 B14389752 1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol CAS No. 87963-49-3

1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol

Cat. No.: B14389752
CAS No.: 87963-49-3
M. Wt: 211.04 g/mol
InChI Key: NWMQEIVKEUKDBP-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol is a chemical compound with the molecular formula C6H6Cl2N2O2 It is a derivative of cyclohexadiene and contains both amino and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol typically involves the chlorination of cyclohexadiene followed by amination One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with chlorine gas to introduce the chloro groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to more reduced forms of cyclohexadiene derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced cyclohexadiene derivatives.

    Substitution: Various substituted cyclohexadiene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
  • 2,3-Dichloro-2,5-cyclohexa-diene-1,4-dione
  • 2,6-Dichloro-1,4-benzoquinone

Uniqueness

1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol is unique due to the presence of both amino and chloro groups on the cyclohexadiene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

87963-49-3

Molecular Formula

C6H8Cl2N2O2

Molecular Weight

211.04 g/mol

IUPAC Name

1,4-diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol

InChI

InChI=1S/C6H8Cl2N2O2/c7-3-4(8)6(10,12)2-1-5(3,9)11/h1-2,11-12H,9-10H2

InChI Key

NWMQEIVKEUKDBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=C(C1(N)O)Cl)Cl)(N)O

Origin of Product

United States

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